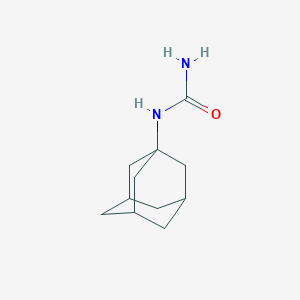

N-(1-アダマンチル)尿素

概要

説明

N-(1-Adamantyl)urea, also known as N-Adamantylurea, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid compound with a molecular weight of 163.21 g/mol. It is used in a variety of biochemical and physiological processes, including enzyme inhibition, protein folding, and DNA replication. N-Adamantylurea has been studied for its potential therapeutic applications, including cancer therapy, neurodegenerative diseases, and autoimmune disorders.

科学的研究の応用

化学研究

“N-(1-アダマンチル)尿素” は、さまざまな研究用途を持つ有用な化学化合物です . そのユニークな構造と特性により、化学研究で頻繁に使用されています .

官能化アダマンタン誘導体の合成

アダマンタン誘導体の高い反応性により、さまざまな官能化アダマンタン誘導体の合成のための出発物質として、幅広い利用機会を提供しています .

モノマーの製造

“N-(1-アダマンチル)尿素” を含むアダマンタン誘導体は、ポリマーの構成要素であるモノマーの製造に使用できます .

4. 熱的に安定で高エネルギーの燃料と油の生成 アダマンタン誘導体は、その安定性とエネルギー含有量により、熱的に安定で高エネルギーの燃料と油の生成に使用できます .

5. 生体活性化合物と医薬品の開発 アダマンタン誘導体は、生体活性化合物や医薬品の開発において潜在的な用途があります .

6. ダイヤモンド状バルキーポリマー(ダイアモンドイド)の製造 アダマンタン誘導体は、ダイアモンドイドとしても知られるダイヤモンド状バルキーポリマーの製造に使用できます .

作用機序

Target of Action

N-(1-Adamantyl)urea primarily targets the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the degradation of the extracellular matrix and the regulation of cell-surface plasminogen activation, which are essential processes in cellular growth and migration.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function or activity

Biochemical Pathways

N-(1-Adamantyl)urea is involved in the regulation of a wide range of mammalian biochemical pathways. It is particularly associated with the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) to the corresponding diols . The inhibition of sEH is often achieved experimentally, leading to improved microcirculation and tissue repair after myocardial infarction and ischemic stroke .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as its chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of N-(1-Adamantyl)urea’s action are largely dependent on its interaction with its target enzyme. By influencing the activity of the Urokinase-type plasminogen activator, N-(1-Adamantyl)urea can potentially affect a variety of cellular processes, including cell growth and migration .

Action Environment

The action, efficacy, and stability of N-(1-Adamantyl)urea can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other molecules in its environment, the pH of the environment, and the temperature . It is also important to note that the compound should be handled with care to avoid dust formation and inhalation .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-(1-Adamantyl)urea has been shown to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of the enzyme soluble epoxide hydrolase (sEH) . The interaction between N-(1-Adamantyl)urea and sEH is believed to be due to the unique structure of the compound, which allows it to bind to the enzyme and inhibit its activity .

Cellular Effects

The effects of N-(1-Adamantyl)urea on cellular processes are diverse. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(1-Adamantyl)urea is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-Adamantyl)urea can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of N-(1-Adamantyl)urea can vary with different dosages in animal models . While specific threshold effects have not been reported, it is known that high doses of the compound can have toxic or adverse effects .

Metabolic Pathways

N-(1-Adamantyl)urea is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that N-(1-Adamantyl)urea is involved in are still being studied.

Transport and Distribution

The transport and distribution of N-(1-Adamantyl)urea within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s unique structure may influence its localization or accumulation within cells.

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

特性

IUPAC Name |

1-adamantylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYHPAUOLCHORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156693 | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13072-69-0 | |

| Record name | 1-Adamantylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13072-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tricyclo(3.3.1.1'3,7)dec-1-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

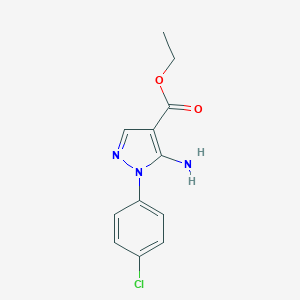

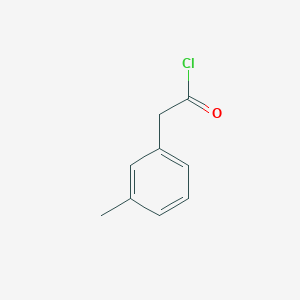

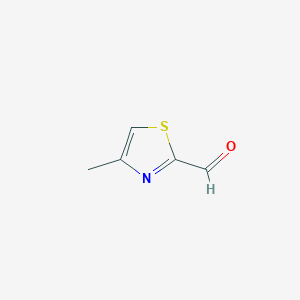

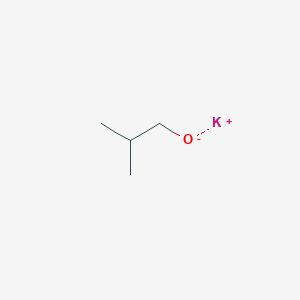

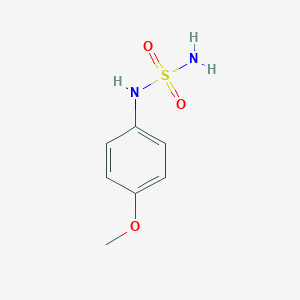

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural basis for the unique crystal packing observed in N-(1-Adamantyl)urea?

A1: N-(1-Adamantyl)urea exhibits an interesting "interlayer-type" crystal structure. [, ] This arises from the bulky, rigid adamantyl cage and the hydrogen bonding capabilities of the urea group. The adamantyl cage adopts a stable chair conformation, and the urea moieties form hydrogen bonds with neighboring molecules, leading to the formation of distinct layers within the crystal lattice.

Q2: How does the structure of N-(1-Adamantyl)urea relate to its potential applications in drug delivery?

A2: The adamantyl group present in N-(1-Adamantyl)urea exhibits a strong affinity for specific synthetic receptors, such as the bis(adamantylurea) pincer (BAUP). [] This interaction can be exploited to develop colloidal drug delivery systems. For instance, N-(1-Adamantyl)urea-functionalized polybenzofulvene has been explored as a potential carrier for doxorubicin, an anticancer drug. []

Q3: Can N-(1-Adamantyl)urea derivatives act as inhibitors of soluble epoxide hydrolase (sEH), and how does their structure influence this activity?

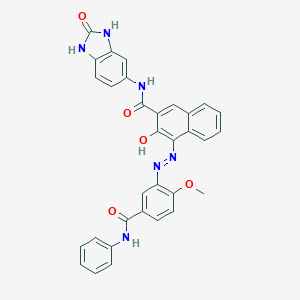

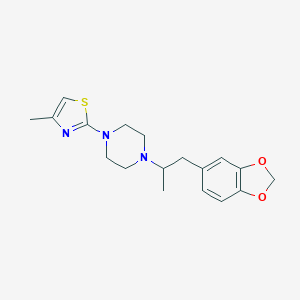

A3: Yes, incorporating N-(1-Adamantyl)urea into specific molecular frameworks generates potent sEH inhibitors. [, ] Studies have shown that substituting the phenyl ring at the urea's 1-position and modifying the acyl group on the piperidine ring significantly impacts potency and pharmacokinetic properties. [] For example, introducing a trifluoromethoxy group at the para position of the phenyl ring and a cyclopropanecarbonyl group on the piperidine ring resulted in a compound (52) with significantly increased potency and improved pharmacokinetic parameters compared to the parent N-(1-Adamantyl)urea structure. []

Q4: What are the limitations of using N-(1-Adamantyl)urea derivatives as sEH inhibitors, and how are researchers addressing them?

A4: While initial N-(1-Adamantyl)urea-based sEH inhibitors showed promise, issues like limited water solubility, high melting points, and low metabolic stability hampered their development. [] To overcome these limitations, researchers have explored incorporating a substituted piperazino group as a tertiary pharmacophore. [] This modification has led to compounds with improved pharmacokinetic properties while maintaining high potency against sEH.

Q5: What analytical techniques are commonly employed to characterize N-(1-Adamantyl)urea and its derivatives?

A5: X-ray diffraction is a key technique used to determine the crystal structure of N-(1-Adamantyl)urea, revealing its unique interlayer arrangement. [] Various spectroscopic methods, likely including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to confirm the compound's structure and analyze its derivatives. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) are likely used to assess the purity of synthesized compounds and study their pharmacokinetic properties in biological samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。